molecular formula C19H27N3O4S B1667632 4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid CAS No. 885038-66-4

4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid

Katalognummer B1667632
CAS-Nummer: 885038-66-4
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: NFFANIJTECFGGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AS1907417 is a novel GPR119 agonist.

Wissenschaftliche Forschungsanwendungen

GPR119 Agonists and Diabetes Treatment

A study discovered a series of fused-pyrimidine derivatives, including a 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative, as potent and orally active GPR119 agonists. This compound was identified as potentially useful for treating type 2 diabetes mellitus due to its potent agonistic activity and glucose tolerance improvement in mice (Negoro et al., 2012).

Antibacterial Applications

Another study focused on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. The compounds exhibited significant antibacterial properties, highlighting their potential in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticonvulsant and Antinociceptive Activity

Researchers synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, including one closely related to the queried compound, displayed broad-spectrum anticonvulsant activities in various preclinical seizure models and also showed potential in pain response reduction in mice (Kamiński et al., 2016).

Antipsychotic Potential

A series of conformationally restricted butyrophenones, with structural elements resembling the queried compound, were evaluated as antipsychotic agents. They demonstrated affinity for dopamine and serotonin receptors and showed potential as neuroleptic drugs (Raviña et al., 2000).

Cancer Treatment Research

Novel piperidine-4-carboxamide derivatives were synthesized and assessed for their anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents due to significant anti-angiogenic effects in vivo and DNA binding/cleavage abilities (Kambappa et al., 2017).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Kumar et al., 2008).

Corrosion Inhibition in Iron

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces showed promising results, indicating the potential use of these compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).

Eigenschaften

CAS-Nummer

885038-66-4

Produktname

4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid

Molekularformel

C19H27N3O4S

Molekulargewicht

393.5 g/mol

IUPAC-Name

4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid

InChI

InChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24)

InChI-Schlüssel

NFFANIJTECFGGM-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O

Kanonische SMILES

C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AS 1907417
AS-1907417
AS1907417

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Reactant of Route 2
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Reactant of Route 3
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Reactant of Route 4
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Reactant of Route 5
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Reactant of Route 6
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.